molecular formula C13H10N2O3 B023384 2-Amino-5-nitrobenzophenone CAS No. 1775-95-7

2-Amino-5-nitrobenzophenone

Cat. No.: B023384
CAS No.: 1775-95-7
M. Wt: 242.23 g/mol
InChI Key: PZPZDEIASIKHPY-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzophenone is an organic compound with the molecular formula C13H10N2O3. It is a yellow to brown crystalline powder and is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the benzophenone structure.

Mechanism of Action

Target of Action

It is known to be used as a precursor in the synthesis of certain benzodiazepines such as nimetazepam, nitrazepam, and nitrazolam . These benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Pharmacokinetics

It is soluble in chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol, and slightly soluble in water . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It is used in the synthesis of benzodiazepines , which have well-known effects on the central nervous system, including sedation, reduction of anxiety, muscle relaxation, and prevention of seizures.

Action Environment

It should be stored away from oxidizing agents and kept in a cool, dry, and well-ventilated condition . It is also important to note that it can cause irritation to the eyes, skin, and respiratory system, and protective measures should be taken when handling it .

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the context of its role as an intermediate in the synthesis of certain compounds

Cellular Effects

The cellular effects of 2-Amino-5-nitrobenzophenone are not well-documented. Given its role as an intermediate in the synthesis of certain compounds, it may influence cell function indirectly through these compounds. For example, the anti-malarial agent it helps synthesize could have impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level are mediated through its role as an intermediate in the synthesis of other compounds . These effects could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that single crystals of 2-amino-5-nitrobenzophenonium picrate, a related compound, were grown by slow evaporation solution growth technique . This suggests that this compound may have some degree of stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role as an intermediate in the synthesis of certain compounds, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

It is soluble in several organic solvents, suggesting that it may be able to cross cell membranes and distribute within cells .

Subcellular Localization

Given its chemical properties, it may be able to localize to various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzophenone can be achieved through several methods. One common method involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate in the presence of palladium diacetate and p-nitrobenzenesulfonic acid in tetrahydrofuran and water under an inert atmosphere . The reaction mixture is stirred at 80°C for 48 hours, followed by purification through flash column chromatography.

Industrial Production Methods

In industrial settings, this compound is often produced by the condensation of nitrobenzaldehyde with aniline, followed by nitration and reduction steps. The process involves the use of various solvents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro or amino groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted benzophenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-nitrobenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-5-nitrobenzophenone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

(2-amino-5-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPZDEIASIKHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170317
Record name 2-Amino-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-95-7
Record name 2-Amino-5-nitrobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1775-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-nitrobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINO-5-NITROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X8PCQ4GY
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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